molecular formula C14H10FNO2 B7852058 1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one

1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one

Cat. No.: B7852058
M. Wt: 243.23 g/mol
InChI Key: YDWCJJGWXXOVCY-BQYQJAHWSA-N
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Description

1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one typically involves a multi-step reaction process. One common method is the condensation reaction between 3-fluoro-2-hydroxybenzaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound, often under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield hydroxylated or deoxygenated derivatives.

  • Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one has found applications in various scientific research fields:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one is unique due to its specific structural features, including the presence of both fluorine and hydroxyl groups. Similar compounds include:

  • 1-(2-Hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one: Lacks the fluorine atom.

  • 1-(3-Fluoro-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one: Has a different position of the pyridine ring.

  • 1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-1-propen-1-one: Different position of the double bond.

These compounds may exhibit similar properties but differ in their biological activity and applications due to their structural variations.

Properties

IUPAC Name

(E)-1-(3-fluoro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c15-12-6-3-5-11(14(12)18)13(17)8-7-10-4-1-2-9-16-10/h1-9,18H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWCJJGWXXOVCY-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)C2=C(C(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C(=O)C2=C(C(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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